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Compound of Interest

Compound Name: JNJ-42165279

Cat. No.: B560100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding

affinity of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase

(FAAH). The information presented herein is compiled from preclinical and clinical research to

support further investigation and development in related fields.

Core Mechanism and Target Engagement
JNJ-42165279 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme

responsible for the degradation of endogenous fatty acid amides (FAAs) such as anandamide

(AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA)[1][2]. By inhibiting

FAAH, JNJ-42165279 potentiates endocannabinoid signaling, a pathway with therapeutic

potential for mood and anxiety disorders, as well as pain management[1][3].

The compound acts as a covalently binding but slowly reversible selective inhibitor of FAAH[4].

Preclinical studies describe it as a substrate of the enzyme that inhibits its activity by covalent

binding to the catalytic site. The enzyme's activity is restored through the slow hydrolysis of the

drug fragment from the active site, leading to the regeneration of FAAH[5].
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The binding affinity and in vivo target engagement of JNJ-42165279 have been quantified

across various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of JNJ-42165279

Target Species IC50 Reference

FAAH Human (recombinant) 70 ± 8 nM [6][7]

FAAH Rat (recombinant) 313 ± 28 nM [6][7]

Table 2: In Vivo Target Engagement and Pharmacodynamic Effects in Humans

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b560100?utm_src=pdf-body
https://www.benchchem.com/product/b560100?utm_src=pdf-body
https://www.apexbt.com/jnj-42165279.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://www.apexbt.com/jnj-42165279.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Dose Effect Reference

Brain FAAH

Occupancy
Single 2.5 mg dose >50% at trough [1]

Brain FAAH

Occupancy
Single 5 mg dose

Appreciable

occupancy
[1]

Brain FAAH

Occupancy
Single 10 mg dose

>80% at trough, 96-

98% at Cmax
[1]

Brain FAAH

Occupancy
Single 25 mg dose 96-98% at Cmax [1]

Brain FAAH

Occupancy
Single 50 mg dose 96-98% at Cmax [1]

Plasma AEA Increase
Single 10-100 mg

dose

5.5–10-fold higher

than placebo
[1]

Plasma OEA and PEA

Increase

Single 10-100 mg

dose

4.3–5.6-fold higher

than placebo
[1]

CSF AEA Increase (7

days)
10 mg daily ~45-fold increase [1]

CSF AEA Increase (7

days)
25 mg daily ~41-fold increase [1]

CSF AEA Increase (7

days)
75 mg daily ~77-fold increase [1]

CSF OEA Increase (7

days)
10 mg daily ~6.6-fold increase [1]

CSF OEA Increase (7

days)
25 mg daily ~5.8-fold increase [1]

CSF OEA Increase (7

days)
75 mg daily ~7.4-fold increase [1]
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The primary mechanism of action of JNJ-42165279 is the inhibition of FAAH, which leads to an

increase in the levels of endogenous fatty acid amides. These lipids, in turn, modulate various

downstream signaling pathways.
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Experimental Protocols
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The following sections detail the methodologies employed in the characterization of JNJ-
42165279.

In Vitro FAAH Inhibition Assay
The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified to

determine its IC50 values[7].

Workflow:

Start

Prepare Recombinant
human and rat FAAH

Incubate FAAH with varying
concentrations of JNJ-42165279

Add FAAH substrate
(e.g., radiolabeled AEA)

Measure enzyme activity
(product formation)

Calculate IC50 values

End

Click to download full resolution via product page

In Vitro FAAH Inhibition Assay Workflow

Quantification of JNJ-42165279 and Fatty Acid Amides
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The concentrations of JNJ-42165279 and FAAs (AEA, OEA, PEA) in plasma and cerebrospinal

fluid (CSF) were determined using a validated liquid chromatography-tandem mass

spectrometry (LC/MS/MS) method[1].

Protocol Outline:

Sample Collection: Plasma and CSF samples were collected from study participants at

specified time points.

Sample Preparation: Proteins were precipitated from the samples, and the supernatant was

extracted.

LC/MS/MS Analysis: The extracted samples were injected into an LC/MS/MS system for

separation and quantification.

Data Analysis: The concentrations of JNJ-42165279 and FAAs were determined by

comparing their peak areas to those of known standards.

Leukocyte FAAH Activity Assay
To assess peripheral FAAH inhibition, FAAH activity was measured in leukocytes[1].

Protocol Outline:

Leukocyte Isolation: Leukocytes were isolated from whole blood samples.

Cell Lysis: The isolated leukocytes were lysed to release intracellular enzymes, including

FAAH.

Enzyme Activity Assay: The lysate was incubated with a fluorescent or radiolabeled FAAH

substrate.

Measurement: The rate of product formation was measured to determine FAAH activity.

Data Analysis: FAAH activity in samples from JNJ-42165279-treated individuals was

compared to that in placebo-treated individuals to calculate the percent inhibition.
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Positron Emission Tomography (PET) for Brain FAAH
Occupancy
A PET study utilizing the FAAH tracer [11C]MK3168 was conducted to determine the

occupancy of FAAH in the brain following administration of JNJ-42165279[1][3].

Workflow:

Start

Perform baseline PET scan
with [11C]MK3168

Administer JNJ-42165279
or placebo

Perform post-dose PET scan
with [11C]MK3168

Analyze PET images to determine
[11C]MK3168 binding potential

Calculate brain FAAH occupancy
by comparing baseline and

post-dose scans

End

Click to download full resolution via product page

Brain FAAH Occupancy PET Study Workflow

Selectivity Profile
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JNJ-42165279 demonstrates high selectivity for FAAH. At a concentration of 10 μM, it did not

produce greater than 50% inhibition of binding to a panel of 50 other receptors, enzymes,

transporters, and ion channels. Furthermore, it showed no inhibitory effects on cytochrome

P450 enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this

concentration[6][7][8].

Conclusion
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of FAAH that effectively

engages its target in both central and peripheral tissues. The comprehensive data on its

binding affinity, target engagement, and pharmacodynamic effects, supported by detailed

experimental protocols, provide a solid foundation for its continued investigation in relevant

therapeutic areas. The high selectivity of JNJ-42165279 further underscores its potential as a

targeted therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a
Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

2. scholars.okstate.edu [scholars.okstate.edu]

3. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a
Positron Emission Tomography Study in Healthy Volunteers - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. JNJ-42165279 - Wikipedia [en.wikipedia.org]

5. researchgate.net [researchgate.net]

6. apexbt.com [apexbt.com]

7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC
[pmc.ncbi.nlm.nih.gov]

8. scispace.com [scispace.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b560100?utm_src=pdf-body
https://www.apexbt.com/jnj-42165279.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://www.benchchem.com/product/b560100?utm_src=pdf-body
https://www.benchchem.com/product/b560100?utm_src=pdf-body
https://www.benchchem.com/product/b560100?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039207/
https://scholars.okstate.edu/en/publications/the-effects-of-inhibition-of-fatty-acid-amide-hydrolase-faah-by-j/
https://pubmed.ncbi.nlm.nih.gov/29575526/
https://pubmed.ncbi.nlm.nih.gov/29575526/
https://pubmed.ncbi.nlm.nih.gov/29575526/
https://en.wikipedia.org/wiki/JNJ-42165279
https://www.researchgate.net/publication/283676175_Preclinical_Characterization_of_the_FAAH_Inhibitor_JNJ-42165279
https://www.apexbt.com/jnj-42165279.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [JNJ-42165279: A Technical Overview of Target
Engagement and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560100#jnj-42165279-target-engagement-and-
binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b560100#jnj-42165279-target-engagement-and-binding-affinity
https://www.benchchem.com/product/b560100#jnj-42165279-target-engagement-and-binding-affinity
https://www.benchchem.com/product/b560100#jnj-42165279-target-engagement-and-binding-affinity
https://www.benchchem.com/product/b560100#jnj-42165279-target-engagement-and-binding-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560100?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

